ARP101

MMP-2 inhibition potency comparison enzymatic assay

For researchers dissecting MMP-2-specific pathways, broad-spectrum MMP inhibitors confound experimental outcomes. ARP101 eliminates this variable with ~600-fold selectivity for MMP-2 over MMP-1, enabling unambiguous attribution of invasive phenotypes. As the only characterized small molecule inhibiting both extracellular proteolytic activity and intracellular autophagy signaling of MT1-MMP, ARP101 is an irreplaceable tool for glioblastoma and cancer metastasis models. • MMP-2 IC50: 0.81 nM; ~600-fold selectivity over MMP-1. • Dual-function: inhibits MT1-MMP activity and triggers LC3I-to-LC3II autophagy. • Validated in oral squamous cell carcinoma (H357, H400) and U87 glioblastoma invasion assays.

Molecular Formula C20H26N2O5S
Molecular Weight 406.5 g/mol
CAS No. 849773-63-3
Cat. No. B1665175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARP101
CAS849773-63-3
SynonymsARP-101;  ARP 101;  ARP101.
Molecular FormulaC20H26N2O5S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1
InChIKeyDGZZVIWCMGVHGV-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARP101 (CAS 849773-63-3): A Selective MMP-2 Inhibitor with Defined Potency and Autophagy-Inducing Activity for Cancer and Invasion Research


ARP101 is a synthetic small molecule and a selective inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme critical for extracellular matrix degradation in processes like cancer metastasis and angiogenesis [1]. It exhibits an IC50 of 0.81 nM against MMP-2, placing it among the high-potency inhibitors in this class [2]. Beyond MMP-2 inhibition, ARP101 is characterized as a potent inducer of autophagy-associated cell death, a dual functionality that distinguishes it from many standard MMP-2 inhibitors [3].

Selective MMP-2 inhibition for pathway-specific cancer invasion studies
Dual-function tool: extracellular proteolysis blockade and autophagy induction assay context
Cell-based invasion and migration model research fit

Why Broad-Spectrum MMP Inhibitors Cannot Substitute for ARP101 in Mechanistic Studies


Generic substitution with broad-spectrum matrix metalloproteinase (MMP) inhibitors, such as Batimastat or Marimastat, fails to replicate the specific experimental outcomes achievable with ARP101. ARP101's value lies in its high selectivity for MMP-2 over MMP-1 (~600-fold), a profile not shared by many broad-spectrum agents which inhibit multiple MMPs with similar potency [1]. Furthermore, ARP101 possesses a unique dual-function capability, inhibiting both the extracellular proteolytic activity of MT1-MMP and exploiting its intracellular signaling function to trigger autophagy-mediated cell death in cancer cells, a mechanism not observed with other MMP-2 inhibitors like SB-3CT or Prinomastat [2]. This unique combination of high selectivity and dual-functionality makes ARP101 an irreplaceable tool for dissecting MMP-2-specific pathways and autophagy crosstalk in complex disease models.

ARP101 Profile
Generic Substitute Limitation
High MMP-2/MMP-1 isoform selectivity
Broad-spectrum MMP inhibitors confound pathway attribution; pan-MMP inhibition shifts readout
Dual-function: MT1-MMP proteolysis inhibition and autophagy signaling induction
Other MMP-2 inhibitors lack reported autophagy induction; dual-mechanism crosstalk not replicated
MT1-MMP-targeted intracellular signaling exploitation
Standard MMP-2 inhibitors target only extracellular proteolysis; pathway interpretation may differ

Quantitative Evidence for ARP101 (CAS 849773-63-3) Differentiation Against Closest Comparators


ARP101 vs. CGS 27023A and Compound a: Superior MMP-2 Inhibitory Potency

ARP101 exhibits significantly higher potency for MMP-2 inhibition compared to the established inhibitors CGS 27023A and a reference compound designated 'compound a'. In standardized enzymatic assays, ARP101 was 24.7 times more potent than CGS 27023A and 15.3 times more potent than compound a . This superior potency can translate to lower effective working concentrations and potentially reduced off-target effects in complex biological systems.

MMP-2 Inhibitory Potency
Reported
IC50 0.81 nM; reported 24.7× difference vs CGS 27023A, 15.3× vs compound a
Supports MMP-2 inhibition assay context
Supplier data; independent verification recommended
MMP-2 inhibition potency comparison enzymatic assay

ARP101 vs. Prinomastat and CGS 27023A: Differentiated MMP-2/MMP-1 Selectivity Profile

ARP101 provides a distinct selectivity profile compared to other potent MMP-2 inhibitors. While Prinomastat and CGS 27023A are potent MMP-2 inhibitors, ARP101 demonstrates a different selectivity and potency ratio for MMP-2 over MMP-1 . Specifically, ARP101 displays a ~600-fold selectivity for MMP-2 (IC50=0.81 nM) over MMP-1 (IC50=486 nM) [1]. This is in contrast to Prinomastat, which has an IC50 of 0.05 nM for MMP-2 but a much smaller ~166-fold selectivity window over MMP-1 (IC50=8.3 nM) .

MMP-2/MMP-1 Selectivity
Cross-study
~600-fold selectivity (ARP101) vs ~166-fold (Prinomastat); broader window reported
Isoform-selectivity assay context for MMP-2-specific pathway attribution
Selectivity window context; cross-study comparison
MMP-2 selectivity MMP-1 off-target activity

ARP101 Unique Dual-Function: Inhibition of MT1-MMP Extracellular Proteolysis and Induction of Autophagy Signaling

ARP101 exhibits a unique dual-function mechanism not reported for other MMP-2 inhibitors like SB-3CT or Prinomastat. In U87 glioblastoma cells, ARP101 simultaneously inhibits the extracellular proteolytic function of MT1-MMP (preventing proMMP-2 activation) and exploits its intracellular signaling function to trigger autophagy-mediated cell death [1]. This was evidenced by inhibited concanavalin-A-mediated proMMP-2 activation and increased formation of acidic vacuole organelles and LC3 puncta, markers of autophagy. Crucially, these effects were reversed upon siRNA-mediated silencing of MT1-MMP, confirming the target's central role in both activities [1]. In contrast, SB-3CT acts primarily as a competitive, mechanism-based inhibitor of MMP-2 and MMP-9 without reported effects on autophagy signaling .

Dual-Function Mechanism
Head-to-head
MT1-MMP proteolysis inhibition plus autophagy signaling induction; LC3 puncta and AVO formation confirmed
Supports extracellular proteolysis and intracellular autophagy crosstalk research
U87 glioblastoma model context; siRNA silencing validated target role
MT1-MMP autophagy glioblastoma dual mechanism

Defined Research Application Scenarios for ARP101 Based on Quantitative Evidence


Dissecting MMP-2-Specific Pathways in Cancer Cell Invasion and Metastasis

Based on its high selectivity for MMP-2 over MMP-1 (~600-fold) [1], ARP101 is the inhibitor of choice for studies aiming to specifically attribute invasive or metastatic phenotypes to MMP-2 activity. This is in contrast to using broad-spectrum inhibitors or less selective agents like Prinomastat (~166-fold selective for MMP-2 over MMP-1) , which would confound results by inhibiting other MMPs. The validated use of ARP101 in reducing cell invasion in oral squamous cell carcinoma cell lines (H357 and H400) at 24 hours further supports its application in such functional assays [2].

Investigating the Crosstalk Between MT1-MMP Proteolysis and Autophagy Signaling in Glioblastoma

For studies focused on the dual role of MT1-MMP in both extracellular matrix degradation and intracellular autophagy signaling, ARP101 is the only characterized small molecule that can simultaneously inhibit both functions [3]. This makes it an indispensable tool for research in high-grade glioblastoma, where this specific mechanism has been validated in U87 cells. Standard MMP-2 inhibitors like SB-3CT, which lack this autophagy-inducing capability, cannot be substituted for this application .

High-Throughput Screening for Autophagy Modulators with MMP-2 Selectivity

The identification of ARP101 as a potent inducer of autophagy (conversion of LC3I to LC3II) in a cell-based screening system [4] makes it a valuable positive control compound in high-throughput screens designed to discover novel autophagy modulators. Its well-defined potency for MMP-2 (IC50=0.81 nM) allows for clear differentiation between autophagy induction that is MMP-2-dependent versus independent pathways, a distinction not possible with non-selective autophagy inducers.

Structure-Activity Relationship (SAR) Studies for Optimizing MMP-2 Selectivity and Potency

ARP101 serves as a critical benchmark compound in medicinal chemistry campaigns aimed at developing next-generation MMP-2 inhibitors. Its potency advantage over earlier compounds like CGS 27023A (24.7-fold more potent) and its distinct selectivity profile over MMP-1 provide clear SAR goals . New compounds can be directly compared against ARP101 in standardized enzymatic assays to validate improvements in either potency or selectivity, guiding lead optimization efforts.

Application
Selection Property
Validation Focus
MMP-2 pathway-specific invasion studies
High MMP-2/MMP-1 isoform selectivity
Invasion and migration endpoints in cell models
MT1-MMP proteolysis/autophagy crosstalk research
Dual-function mechanism: proteolysis blockade and autophagy induction
LC3 conversion and proMMP-2 activation endpoints
Autophagy modulator screening studies
MMP-2-selective autophagy induction profile
MMP-2-dependent vs independent pathway differentiation
MMP-2 inhibitor SAR benchmark studies
Defined potency and selectivity reference profile
Enzymatic assay benchmarking and lead optimization guidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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